H-Tyr-phe-met-arg-phe-NH2
Overview
Description
The peptide “H-Tyr-phe-met-arg-phe-NH2” is a synthetic derivative of dermorphine . Dermorphine is a highly active opioid heptapeptide isolated from the skin of amphibians . The synthetic derivatives of dermorphine are especially interesting as possible precursors of drugs acting on opioid receptors .
Synthesis Analysis
The synthesis of such peptides often involves increasing the stability of the compounds, preferably with the possibility of oral administration and patent protection . The biological activity of dermorphine changes as the depth of modification increases and manifests as an increased risk of side effects .Molecular Structure Analysis
The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides . The replacement of D-Ala 2 by D-Arg 2 in the starting amino-acid sequence of dermorphine made the molecule more resistant to enzymatic degradation .Scientific Research Applications
Analytical Method Development
A capillary electrophoresis (CE) method has been developed for separating H-Tyr-(D)Arg-Phe-Phe-NH2 and related substances. This method uses a background electrolyte consisting of 0.1M malonic acid at pH 2.5 with 7 mM heptakis(2,6-di-O-methyl)-beta-cyclodextrin. The separation is accomplished within 15 minutes, demonstrating the method's efficiency in analytical applications (Brunnkvist et al., 2004).
Neuronal Systems Research
Immunohistofluorescence studies using antibodies to Phe-Met-Arg-Phe-NH2 revealed a widespread neuronal system in rats, notably in the brain, spinal cord, and posterior pituitary. These studies contribute to understanding the neurological distribution and potential roles of this peptide (Weber et al., 1981).
Growth Hormone Release Studies
Tyr-dTrp-Gly-Phe-Met-NH2, a synthetic Met5-enkephalin peptide analog, has been shown to release growth hormone (GH) specifically in rats. This highlights the potential role of this peptide in regulating GH release, emphasizing the importance of an aromatic amino acid residue at the 2 position for GH-releasing activity (Bowers et al., 1980).
Peptide Synthesis Methodology
A novel peptide synthesis method in aqueous solution has been developed, which involves using a water-soluble coupling reagent for synthesizing peptides like FMRFamide (Phe–Met–Arg–Phe–NH2). This method provides a significant advancement in peptide synthesis techniques (Kouge et al., 1987).
Cardioactive Neuropeptide Research
The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) is found to be a potent cardioactive neuropeptide in Lymnaea stagnalis, a type of snail. This finding underscores the peptide's importance in cardioactivity and its potential broader biological roles (Linacre et al., 1990).
Baroreflex Sensitivity Analysis
Research involving H-Tyr-D-Arg-Phe-Lys-NH2, a mu-receptor selective opioid peptide, indicates its role in suppressing baroreflex sensitivity through a peripheral mechanism. This suggests the presence of mu-opioid receptors in vagus nerves, providing insight into opioid peptide mechanisms in regulating cardiovascular responses (Kett et al., 1998).
Mechanism of Action
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43)/t28-,29-,30-,31-,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGYVHAASVGIGA-XDIGFQIYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N9O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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